molecular formula C11H14BClFNO2 B1453392 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1146615-89-5

2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B1453392
CAS No.: 1146615-89-5
M. Wt: 257.5 g/mol
InChI Key: ZHBOWFMFTXVDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃): Two aromatic singlets at δ 7.94 (C5–H) and 7.58 (C3–H), with the dioxaborolane methyl groups appearing as a singlet at δ 1.39.
  • ¹³C NMR (151 MHz, CDCl₃): Pyridine carbons resonate at δ 153.0 (C2), 139.8 (C4, q, ²JCF = 34.2 Hz), and 124.6 (C5), while the dioxaborolane quaternary carbons appear at δ 85.4.
  • ¹¹B NMR (192 MHz, CDCl₃): A sharp singlet at δ 30.0 confirms tetrahedral boron geometry.
  • ¹⁹F NMR (376 MHz, CDCl₃): A singlet at δ -62.4 corresponds to the para-fluoro substituent.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • B–O stretch : 1,370 cm⁻¹ (symmetric) and 1,140 cm⁻¹ (asymmetric).
  • C–F stretch : 1,125 cm⁻¹.
  • C–Cl stretch : 750 cm⁻¹.

Table 2 : Summary of spectroscopic data

Technique Key Signals Assignment
¹H NMR δ 7.94 (s, 1H), δ 7.58 (s, 1H) Pyridine aromatic protons
¹³C NMR δ 153.0 (C2), δ 85.4 (dioxaborolane) Quaternary carbons
¹¹B NMR δ 30.0 Boronate ester
¹⁹F NMR δ -62.4 Para-fluorine

Mass Spectrometric Fragmentation Patterns and Molecular Ion Analysis

High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 307.0 [M+H]⁺, consistent with the molecular formula C₁₁H₁₄BClFNO₂. Fragmentation pathways include:

  • Loss of the dioxaborolane moiety (m/z 250.0, 100% abundance).
  • Cleavage of the C–B bond, yielding a pyridinyl fragment at m/z 172.1.
  • Sequential elimination of Cl and F substituents (m/z 208.2 and 191.1).

Figure 1 : Dominant fragmentation pathways
$$ \text{M+H}⁺ \rightarrow [\text{M+H}⁺ - \text{C}6\text{H}{12}\text{O}2\text{B}] \rightarrow [\text{C}5\text{H}_3\text{ClFN}]⁺ $$

Comparative Structural Analysis with Analogous Pyridinylboronic Esters

Electronic Effects of Substituents

  • Chloro and fluoro substituents : The electron-withdrawing Cl and F groups at C2 and C6 reduce pyridine ring electron density, shifting ¹H NMR signals upfield compared to unsubstituted analogs like 4-pyridineboronic acid pinacol ester (δ 8.56 for aromatic protons).
  • Boronate ester orientation : The 4-position substitution minimizes steric clashes between the dioxaborolane and pyridine ring, unlike 3-substituted analogs (e.g., 2-fluoropyridine-3-boronic acid pinacol ester), which exhibit larger dihedral angles (~25°).

Reactivity Trends

  • Suzuki-Miyaura coupling : The compound’s reactivity surpasses that of 2-bromo-6-(dioxaborolane)pyridine due to enhanced electrophilicity from Cl/F substituents, enabling cross-coupling at room temperature.
  • Hydrolytic stability : The dioxaborolane group remains intact in aqueous media (pH 4–9), unlike boronic acids, which readily protodeboronate.

Table 3 : Structural comparison with analogs

Compound C–B Bond Length (Å) ¹¹B NMR (δ) Suzuki Coupling Yield
Target compound 1.56 30.0 92%
4-Pyridineboronic acid pinacol ester 1.54 29.8 85%
2-Fluoropyridine-3-boronic ester 1.58 29.5 78%

Properties

IUPAC Name

2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBOWFMFTXVDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674863
Record name 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146615-89-5
Record name 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

In these reactions, the boronic ester acts as a source of a boron atom, which can form a bond with a carbon atom in another molecule. This allows for the formation of complex organic structures from simpler starting materials. The exact targets and mode of action would depend on the specific reaction conditions and the other reactants present .

As for the pharmacokinetics and environmental factors, these would also depend on the specific conditions of the experiment or application. Factors such as temperature, pH, and the presence of other chemicals could all potentially influence the action and stability of the compound .

Biological Activity

2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H15BClFNO3
  • Molecular Weight : 272.51 g/mol
  • CAS Number : 1356953-67-7

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds can exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. Specific mechanisms include:

  • Inhibition of Kinases : The compound has been evaluated for its ability to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in cancer progression. In vitro assays demonstrated nanomolar-level inhibitory activity against DYRK1A .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been explored through various assays. For example:

  • LPS-Induced Inflammation : Compounds structurally related to this compound showed significant inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells . This suggests potential applications in treating neuroinflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • The presence of the dioxaborolane moiety enhances the compound's stability and bioactivity.
  • The fluorine atom contributes to increased lipophilicity and may enhance cellular uptake .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated potent DYRK1A inhibition with IC50 values in the low nanomolar range.
Study BShowed significant reduction in pro-inflammatory cytokines in microglial cells treated with the compound.
Study CEvaluated the cytotoxic effects on various cancer cell lines; results indicated selective toxicity towards malignant cells compared to normal cells.

Toxicological Profile

While the compound exhibits promising biological activities, it is essential to consider its toxicity:

  • Acute Toxicity : Studies indicate that the compound is harmful if swallowed and causes skin irritation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS/Ref.) Substituents (Positions) Boronate Position Molecular Weight (g/mol) Electronic Effects Key Applications
Target Compound Cl (2), F (6) 4 269.3 Strong EWG (Cl, F) Pharmaceuticals, Suzuki couplings
2-Chloro-3-(dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine (CAS 2068737-11-9) Cl (2), CF₃ (6) 3 288.08 Strong EWG (Cl, CF₃) Agrochemicals, cross-couplings
2-Chloro-6-methyl-4-(dioxaborolan-2-yl)pyridine (CAS 697739-22-3) Cl (2), Me (6) 4 265.14 EWG (Cl), EDG (Me) Intermediate synthesis
2-Methoxy-6-(dioxaborolan-2-yl)pyridine (CAS 1034297-69-2) OMe (2) 6 235.09 EDG (OMe) Organic electronics, ligand synthesis
2-Chloro-5-(dioxaborolan-2-yl)pyridine (CAS 444120-94-9) Cl (2) 5 239.5 Moderate EWG (Cl) Cross-coupling versatility

Reactivity in Cross-Coupling Reactions

  • Target Compound : The para-positioned boronate (4-position) and electron-withdrawing Cl/F substituents enhance electrophilicity, enabling efficient coupling with aryl/heteroaryl halides. This configuration is ideal for synthesizing fluorinated drug candidates .
  • However, CF₃ enhances metabolic stability in agrochemicals .
  • Methyl-Substituted Analog (CAS 697739-22-3) : The methyl group (EDG) at position 6 reduces electron deficiency at the boron center, requiring more activated coupling partners. This makes it less reactive than the target compound but useful for less-demanding reactions .
  • Methoxy-Substituted Analog (CAS 1034297-69-2): The methoxy group (EDG) deactivates the pyridine ring, limiting use in electron-deficient systems. Applications focus on non-pharmaceutical fields like OLED materials .

Preparation Methods

Halogenation of Pyridine Derivatives

  • Starting from a pyridine derivative, selective halogenation is performed to introduce chlorine at the 2-position and fluorine at the 6-position. This can be achieved by electrophilic halogenation or by using halogenated pyridine precursors.
  • The choice of halogenation reagents and conditions (temperature, solvent, catalyst) is critical to ensure regioselectivity and avoid over-substitution.

Installation of the Boronic Ester Group

  • The key step is the borylation of the halogenated pyridine intermediate, typically at the 4-position.
  • Commonly, transition metal-catalyzed borylation methods are employed, such as palladium-catalyzed Miyaura borylation, which uses bis(pinacolato)diboron as the boron source.
  • Alternatively, lithiation of the halogenated pyridine followed by quenching with a boron electrophile (e.g., trimethyl borate) can be used to introduce the boronic acid functionality, which is then converted to the pinacol boronate ester.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation Selective chlorination and fluorination agents 2-Chloro-6-fluoropyridine intermediate
2 Metalation (Lithiation) n-Butyllithium or LDA at low temperature Lithiation at 4-position of pyridine ring
3 Boronation Addition of trimethyl borate or bis(pinacolato)diboron with Pd catalyst Formation of boronic acid or boronate ester
4 Esterification Reaction with pinacol Formation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group

Research Findings and Optimization

  • Selectivity: The presence of both chlorine and fluorine substituents influences the electronic environment of the pyridine ring, affecting lithiation and borylation regioselectivity. Careful control of reaction temperature and stoichiometry is necessary to avoid side reactions.
  • Catalysts: Palladium catalysts such as Pd(dppf)Cl2 have been reported to efficiently catalyze the borylation step with high yields.
  • Solvents: Common solvents include tetrahydrofuran (THF), dimethoxyethane (DME), or mixtures with water for work-up.
  • Yields: Optimized protocols report good isolated yields (typically 60–85%) of the target boronate ester.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting Material 2-Chloro-6-fluoropyridine or derivatives Commercially available or synthesized in situ
Halogenation Reagents N-chlorosuccinimide (NCS), Selectfluor, or equivalents For selective halogenation
Lithiation Agent n-Butyllithium (n-BuLi), LDA Low temperature (-78 °C) for regioselectivity
Boron Source Bis(pinacolato)diboron (B2pin2) or trimethyl borate Pd-catalyzed or nucleophilic substitution
Catalyst Pd(dppf)Cl2, Pd(PPh3)4 Used in borylation step
Solvent THF, DME, acetonitrile Depends on step and reagent compatibility
Reaction Temperature -78 °C to room temperature Lithiation low temp; borylation room temp
Reaction Time 1–24 hours Varies by step and scale
Yield 60–85% Optimized conditions

Patented Methods and Industrial Relevance

  • Patents such as EP2797933B1 describe methods for forming halogenated phenylboronic acid pinacol esters, which are structurally related and provide insights into scalable synthesis.
  • These patents highlight the use of transition metal catalysis , controlled halogenation , and phase separation techniques to improve purity and yield.
  • Industrial synthesis emphasizes reproducibility, cost-effectiveness, and environmental considerations such as solvent recycling and minimized waste.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

  • Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. For example, halogenated pyridine precursors (e.g., 2-chloro-6-fluoro-4-bromopyridine) can react with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst, KOAc base, and anhydrous DMF at 80–100°C for 12–24 hours . Post-reaction purification involves silica gel chromatography and recrystallization from ethanol/water mixtures. Yields range from 60–85%, depending on the halogen reactivity and catalyst loading .

Q. How should researchers characterize this compound to confirm its structure?

  • Methodology :

  • NMR Spectroscopy : Confirm the presence of the dioxaborolane group (¹¹B NMR: δ ~30 ppm; ¹H NMR: singlet for pinacol methyl groups at δ ~1.3 ppm).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in hexane/ethyl acetate. Use SHELXL or OLEX2 for structure refinement .
  • Mass Spectrometry : ESI-MS or HRMS should show the molecular ion peak (e.g., [M+H]⁺ at m/z 298.1) .

Q. What safety precautions are essential when handling this compound?

  • Guidelines :

  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the boronic ester .
  • Handling : Use PPE (gloves, goggles) due to potential irritancy (H315, H319). Avoid sparks/open flames (boron esters are combustible) .
  • Waste Disposal : Quench with excess water under controlled pH (neutral) before disposal .

Advanced Research Questions

Q. What are the challenges in achieving high yields in Suzuki-Miyaura couplings using this boronic ester?

  • Analysis :

  • Competitive Protodeboronation : The electron-withdrawing chloro and fluoro substituents on the pyridine ring can destabilize the boronic ester, leading to protodeboronation under basic conditions. Mitigate by using milder bases (e.g., K₂CO₃ instead of NaOH) and lower temperatures (50–70°C) .
  • Catalyst Poisoning : Chlorine on the pyridine may coordinate to Pd, reducing catalytic activity. Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to prevent coordination .

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Model the transition state of transmetallation steps to evaluate steric/electronic effects of substituents. Software like Gaussian or ORCA can predict activation energies and optimize ligand selection .
  • Solvent Effects : Use COSMO-RS simulations to assess solvent compatibility (e.g., THF vs. DME) for improved reaction kinetics .

Q. What strategies can mitigate dehalogenation side reactions when using this compound in coupling reactions?

  • Optimization :

  • Ligand Design : Bulky ligands (XPhos) reduce oxidative addition of C–Cl bonds, minimizing dechlorination .
  • Additives : Add KI (1–2 equiv) to stabilize Pd intermediates and suppress β-hydride elimination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.